5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Description

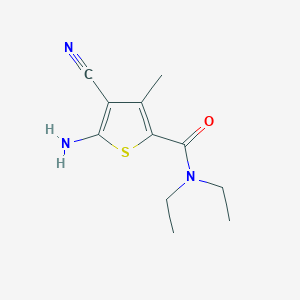

5-Amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS: 107815-98-5) is a substituted thiophene derivative with a molecular formula of C₁₁H₁₅N₃OS and a molecular weight of 237.33 g/mol . Its structure features:

- A thiophene ring substituted with amino (NH₂) and cyano (CN) groups at positions 5 and 4, respectively.

- A methyl group at position 2.

- A diethylcarboxamide moiety at position 2.

Properties

IUPAC Name |

5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-4-14(5-2)11(15)9-7(3)8(6-12)10(13)16-9/h4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCPUGCSLAOXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of appropriate precursors under specific conditions, such as the Gewald reaction.

Introduction of substituents: The amino, cyano, and carboxamide groups are introduced through subsequent reactions involving nitration, reduction, and amidation processes.

Final product formation: The final compound is obtained by reacting the intermediate products under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and cyano groups serve as primary sites for nucleophilic transformations:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Amino group alkylation | RX (alkyl halide), K₂CO₃, DMF, 60°C | N-alkylated derivatives | |

| Acylation | AcCl, pyridine, RT | 5-Acetamido derivatives | |

| Cyano group hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acid formation |

Example: Reaction with chloroacetyl chloride produces 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, a precursor for bioactive analogs.

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

Key pathways :

-

Thienopyrimidine synthesis : Reacts with formaldehyde and primary amines under Mannich conditions to form 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine derivatives .

-

Michael adduct cyclization : Forms dihydrothiophene intermediates in base-catalyzed reactions with α-thiocyanatoacetophenone .

| Cyclization Type | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Mannich-type cyclization | HCHO, RNH₂, EtOH, 25°C, 2 hr | 65-78% | trans-configuration |

| Michael addition/cyclization | KOH/Na₂CO₃, EtOH, 40-50°C | 38-40% | S,S/R,R isomers |

Coupling Reactions

The amino group facilitates cross-coupling reactions for structural diversification:

Notable examples :

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides using Pd catalysts.

-

Suzuki-Miyaura coupling : Limited reactivity due to steric hindrance from diethylcarboxamide.

Condensation Reactions

The amino group participates in Schiff base formation:

| Carbonyl Source | Conditions | Product Stability |

|---|---|---|

| Aromatic aldehydes | EtOH, RT, 12 hr | High (isolated) |

| α-Ketoesters | DCM, molecular sieves | Moderate |

Mechanistic insight: DFT studies confirm a stepwise proton transfer during imine formation .

Functional Group Transformations

The cyano group undergoes selective modifications:

| Transformation | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction to amine | H₂, Ra-Ni, NH₃/MeOH | Primary amine derivative |

| Conversion to tetrazole | NaN₃, NH₄Cl, DMF, 100°C | Tetrazole analog |

Solvent and Catalyst Effects

Reaction outcomes depend critically on conditions:

| Parameter | Impact Example | Optimal Value |

|---|---|---|

| Base catalyst | KOH vs. Na₂CO₃ in cyclization | KOH (higher yields) |

| Temperature | Thienopyrimidine formation | 25°C (mild) |

| Solvent polarity | Michael adduct stability | EtOH > DMF |

Stereochemical Considerations

Quantum chemical calculations (r²SCAN-3c level) reveal:

-

trans-Selectivity : Intramolecular Sₙ2 mechanisms favor trans-dihydrothiophenes due to lower activation energies (ΔG‡ = 27.9 kJ/mol for S,S-isomers vs. 298.8 kJ/mol for R,S-isomers) .

-

Steric effects : Diethylcarboxamide hinders rear-side attack in R,S-diastereomers, forcing alternative elimination pathways .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles. Future research directions include exploring enantioselective transformations and bioactivity correlations.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxamide, including 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, exhibit notable antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development. A comparative study indicated that certain derivatives had activity indices surpassing standard antibiotics such as ampicillin .

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. Using the ABTS method, researchers found that some derivatives exhibited significant inhibition rates, suggesting their potential utility in formulations aimed at combating oxidative stress-related diseases .

Antitumor Potential

The compound's structural characteristics suggest potential antitumor activity. Preliminary findings indicate that certain analogs can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7. The cytotoxicity levels were assessed using IC50 values, revealing promising results that warrant further exploration .

Mechanistic Studies

Molecular Docking and Binding Affinity

Molecular docking studies have been employed to elucidate the interactions between this compound and various biological macromolecules. These studies help predict the binding affinities and modes of action, which are crucial for understanding the compound's therapeutic potential. For instance, docking simulations with specific proteins showed strong binding scores, indicating a high likelihood of effective interaction within biological systems .

Density Functional Theory (DFT) Investigations

DFT calculations have provided insights into the electronic properties of the compound. These studies reveal important parameters such as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are essential for predicting reactivity and stability in biological environments .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands against other thiophene derivatives in terms of biological activity:

| Compound Name | Antibacterial Activity | Antioxidant Activity | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| Derivative A | Moderate | High | Low |

| Derivative B | Low | Moderate | High |

This table illustrates the varying degrees of efficacy among different compounds, underscoring the unique position of this compound in medicinal chemistry.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential use as a lead compound for antibiotic development .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of the compound using various assays. The findings revealed that certain derivatives exhibited higher inhibition percentages than standard antioxidants like ascorbic acid, indicating their potential application in health supplements aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiophene ring and carboxamide groups, which influence physical properties and reactivity. Selected examples include:

Table 1: Structural and Physical Properties of Analogous Thiophene Carboxamides

Key Observations:

- Substituent Impact on Melting Points : Compounds with bulky aryl groups (e.g., 5ab, 5an) exhibit higher melting points (253–285°C) compared to the target compound (data unavailable). This is attributed to increased van der Waals interactions and hydrogen bonding .

- Electronic Effects: The cyano group (CN) at position 4 is a strong electron-withdrawing group, enhancing electrophilic reactivity. This feature is conserved across all analogs .

- Carboxamide Variations : Replacement of diethyl groups (target compound) with phenylcarbamoyl (5ab, 5ac) or methyl () groups alters solubility and lipophilicity. Diethyl groups likely increase lipophilicity, favoring membrane permeability .

Spectral and Analytical Comparisons

Table 2: Spectral Data of Selected Compounds

Key Observations:

Biological Activity

5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₆N₄O₂S

- Molecular Weight : Approximately 284.36 g/mol

The thiophene ring, along with the amino and cyano groups, contributes to its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.

- Anticancer Potential : Initial findings suggest that it may possess anticancer properties, warranting further investigation into its efficacy against cancer cell lines.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, disrupting cellular functions.

- Receptor Interaction : Potential binding to receptors may alter signaling pathways relevant to cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiophene derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM. This suggests that the compound has a moderate level of activity against this cell line, indicating potential for further development as an anticancer therapeutic.

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. This includes:

- In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted thiophene precursors. Key steps include:

- Cyano Group Introduction : Reaction of 3-amino-thiophene derivatives with alkyl cyanoacetates under basic conditions (e.g., triethylamine) in ethanol or acetonitrile .

- Carboxamide Formation : Condensation with diethylamine via coupling reagents (e.g., thiophosgene or DCC) in dry chloroform or DMF .

- Solvent-Free Methods : Neat reactions or microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) improve reaction efficiency and reduce side products .

Critical Factors : - Microwave irradiation reduces reaction time (e.g., from 5 hours to 30 minutes) but requires precise temperature control.

- Purification via crystallization (e.g., using ethanol or 1,4-dioxane) is essential to achieve >90% purity .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Full characterization requires:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyano at C4, diethylamide at C2). Key shifts: δ ~7.2 ppm (thiophene ring protons), δ ~3.4 ppm (N,N-diethyl groups) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: ~307 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/S weak interactions) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation or substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors:

- Electron-Deficient Thiophene Ring : The cyano group at C4 withdraws electron density, directing electrophilic attacks to C5 (activated by the amino group) .

- Steric Hindrance : Diethylamide at C2 and methyl at C3 limit reactivity at adjacent positions.

- Example : Alkylation with allyl bromide occurs preferentially at the sulfur atom in the thiophene ring, forming thioethers, as confirmed by XRD analysis .

Experimental Design : - Use DFT calculations to map electrostatic potential surfaces.

- Monitor reaction intermediates via in-situ IR or LC-MS .

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Integrated computational-experimental workflows include:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict feasible reaction pathways and transition states .

- Docking Studies : AutoDock Vina screens derivatives for binding affinity to targets (e.g., kinases or GPCRs). The diethylamide group enhances hydrophobic interactions in protein pockets .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyano) with biological activity (e.g., IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data for thiophene carboxamide derivatives?

- Methodological Answer : Contradictions arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Solubility : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts.

- Metabolic Stability : Pre-screen compounds for CYP450 interactions using liver microsomes .

Case Study : Anti-inflammatory activity discrepancies may stem from differences in NF-κB inhibition assays (e.g., luciferase reporter vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.